N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide
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Overview
Description
N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide is a compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of an amino group and an oxo group on a dihydropyrimidine ring, with two acetamide groups attached. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to replace the glutamic acid part of a related compound with primary, secondary, and aryl amines . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can disrupt the growth of rapidly dividing cells, making it effective against certain types of cancer.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known DHFR inhibitor used in cancer treatment.
Pemetrexed: Another DHFR inhibitor with a similar structure and therapeutic application.
Uniqueness
N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide is unique due to its specific structural modifications, which may confer different biological activities and therapeutic potentials compared to similar compounds. Its ability to undergo various chemical reactions and its potential antiviral activity further distinguish it from other related compounds .
Properties
CAS No. |
90180-99-7 |
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Molecular Formula |
C8H11N5O3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
N-(2-acetamido-4-amino-6-oxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C8H11N5O3/c1-3(14)10-5-6(9)12-8(11-4(2)15)13-7(5)16/h1-2H3,(H,10,14)(H4,9,11,12,13,15,16) |
InChI Key |
SZDLFDODOAQYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(NC1=O)NC(=O)C)N |
Origin of Product |
United States |
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